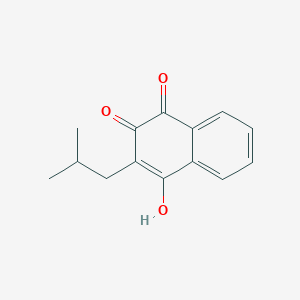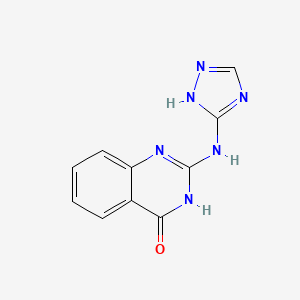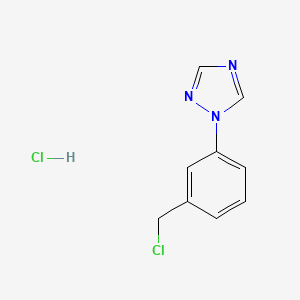
2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine is a heterocyclic compound that contains both isoquinoline and thiazole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine typically involves the following steps:
Formation of Isoquinoline Derivative: The isoquinoline moiety can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Thiazole Ring Formation: The thiazole ring can be formed by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the isoquinoline derivative with the thiazole derivative under suitable conditions, such as using a base and a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing catalysts to increase yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the isoquinoline moiety is oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted isoquinoline-thiazole derivatives.
科学的研究の応用
2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound is used to study enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-ol
- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-thiol
- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-carboxylic acid
Uniqueness
2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine is unique due to its specific combination of isoquinoline and thiazole moieties, which confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C12H13N3S |
|---|---|
分子量 |
231.32 g/mol |
IUPAC名 |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C12H13N3S/c13-11-8-16-12(14-11)15-6-5-9-3-1-2-4-10(9)7-15/h1-4,8H,5-7,13H2 |
InChIキー |
VEMOJVHWYJZWFV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=CS3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11877650.png)
![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11877661.png)

![7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B11877672.png)
![6'-Fluorospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B11877680.png)








